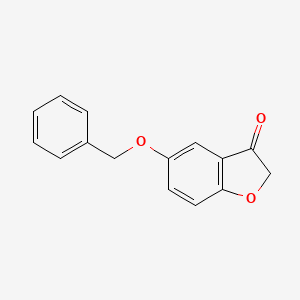

5-Benzyloxy-benzofuran-3-one

Overview

Description

5-Benzyloxy-benzofuran-3-one is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Mechanism of Action

Target of Action

Benzofuran derivatives, in general, have shown significant inhibitory potency against a panel of human cancer cell lines

Mode of Action

Benzofuran derivatives have been found to exhibit anticancer properties . One derivative, for instance, was found to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in the carcinogenesis of tumor protein . It’s possible that 5-Benzyloxy-benzofuran-3-one may interact with its targets in a similar manner, but this needs to be confirmed through further studies.

Biochemical Pathways

For instance, they have been found to inhibit the VEGFR-2 signaling pathway, which is a promising approach for cancer treatment

Result of Action

Benzofuran derivatives have shown significant cytotoxic activity against various human cancer cell lines . For example, one derivative showed remarkable antiproliferative activity with GI50 values ranging from 0.295 to 4.15 μM . It’s possible that this compound may have similar effects, but this needs to be confirmed through further studies.

Biochemical Analysis

Biochemical Properties

5-Benzyloxy-benzofuran-3-one, 95% plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it may interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of this compound, 95% on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function. Additionally, it can impact cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival .

Molecular Mechanism

At the molecular level, this compound, 95% exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound may inhibit the activity of certain kinases, which are enzymes that play a key role in cell signaling and regulation. This inhibition can result in changes in gene expression and cellular function. Additionally, the compound may interact with transcription factors, leading to alterations in gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound, 95% can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound, 95% can vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response. High doses of the compound can lead to toxicity, affecting various organs and systems in the body .

Metabolic Pathways

This compound, 95% is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of drugs and other compounds. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, it may interact with cofactors that are essential for enzyme activity, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound, 95% within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes. Once inside the cell, the compound can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also affect its overall activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound, 95% is important for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. The localization of the compound can influence its interactions with other biomolecules and its overall effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy-benzofuran-3-one typically involves the formation of the benzofuran ring followed by the introduction of the benzyloxy group. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Friedel-Crafts alkylation followed by intramolecular cyclization can be employed to construct the benzofuran core .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the coupling reactions necessary for the formation of the benzofuran ring .

Chemical Reactions Analysis

Types of Reactions: 5-Benzyloxy-benzofuran-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives .

Scientific Research Applications

5-Benzyloxy-benzofuran-3-one has several applications in scientific research:

Comparison with Similar Compounds

Benzofuran: The parent compound without the benzyloxy group.

2-Benzofuran-1-one: A similar compound with a different substitution pattern.

5-Hydroxybenzofuran-3-one: Another derivative with a hydroxyl group instead of a benzyloxy group.

Uniqueness: 5-Benzyloxy-benzofuran-3-one is unique due to the presence of the benzyloxy group, which can significantly alter its chemical and biological properties compared to other benzofuran derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

5-Benzyloxy-benzofuran-3-one is a compound belonging to the benzofuran family, known for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound exhibits significant interactions with various biological targets, making it a subject of interest in pharmaceutical research. Its structure consists of a benzofuran core with a benzyloxy substituent, which enhances its solubility and bioactivity.

1. Anticancer Properties

Benzofuran derivatives, including this compound, have shown promising anticancer effects across various human cancer cell lines. The mechanisms include:

- Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, it has been reported to induce G2/M phase arrest in cervical cancer cells, leading to increased apoptotic markers such as PARP cleavage .

- Targeting Signaling Pathways : The compound may inhibit critical pathways like VEGFR-2, which is involved in tumor angiogenesis. Additionally, it affects the MAPK/ERK signaling pathway, crucial for cell survival and proliferation.

- Cytotoxicity : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and A549 (lung) cells. The IC50 values for these effects typically range from 1.875 μM to 48.22 μM depending on the cell line and treatment duration .

2. Antimicrobial Activity

Recent studies have highlighted the potential of benzofuran derivatives as antimicrobial agents. For example, modifications to similar benzofuran structures have shown efficacy against Mycobacterium tuberculosis by targeting novel pathways such as the thioesterase domain of Pks13 . This suggests that this compound may also possess similar properties, warranting further investigation.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HepG2 | 38.15 | Induction of apoptosis |

| MCF-7 | 1.875 | G2/M phase arrest | |

| A549 | 48.22 | Inhibition of MAPK/ERK pathway | |

| Antimicrobial | Mycobacterium tuberculosis | Not specified | Inhibition of Pks13 thioesterase domain |

Cellular Effects

The influence of this compound extends beyond direct cytotoxicity:

- Gene Expression Modulation : The compound can alter the expression levels of genes associated with oxidative stress response and epithelial-mesenchymal transition (EMT), impacting cellular metabolism and migration capabilities in cancer cells .

- Metabolic Pathway Interactions : It interacts with cytochrome P450 enzymes, potentially affecting drug metabolism and influencing pharmacokinetics when used in therapeutic contexts.

Transport and Distribution

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

- Subcellular Localization : The compound's localization within cellular compartments can determine its efficacy. For example, localization to mitochondria may enhance its impact on energy metabolism and apoptosis.

Future Directions

Research is ongoing to optimize the structure of benzofuran derivatives to enhance their biological activity while minimizing toxicity. Potential areas for future study include:

- Development of Novel Therapeutics : Further exploration into the anticancer and antimicrobial properties could lead to new drug candidates.

- Mechanistic Studies : Detailed mechanistic studies are necessary to fully understand how this compound interacts with specific molecular targets.

Properties

IUPAC Name |

5-phenylmethoxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-14-10-18-15-7-6-12(8-13(14)15)17-9-11-4-2-1-3-5-11/h1-8H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRFLULTIBMXPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC(=C2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.